2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide
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Overview
Description
2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are significant due to their wide range of applications in medical, industrial, and biological fields. This compound is known for its potential use in drug discovery and various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamides typically involves the direct condensation of carboxylic acids and amines. One efficient method uses diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, benzamides are often produced through high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation technology enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- 2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide
Uniqueness
Its unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
473802-14-1 |
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Molecular Formula |
C26H27N3O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-17(2)23(26(32)27-20-15-13-18(3)14-16-20)29-25(31)21-11-7-8-12-22(21)28-24(30)19-9-5-4-6-10-19/h4-17,23H,1-3H3,(H,27,32)(H,28,30)(H,29,31)/t23-/m0/s1 |
InChI Key |
RVPZNZGEBWFUKF-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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